molecular formula C16H15FN4O2S B2797689 1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1171483-71-8

1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2797689
CAS No.: 1171483-71-8
M. Wt: 346.38
InChI Key: CFVXSVUXRPYGQD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry research. It features a hybrid structure combining fluorophenyl, pyrazole, and thiazole rings, a design frequently employed in the development of biologically active molecules . Compounds based on the pyrazole scaffold are extensively investigated for a wide spectrum of biological activities, including potential anti-microbial, anti-inflammatory, and anticancer effects . The incorporation of a fluorine atom, a common strategy in modern drug design, can influence the compound's physicochemical properties, such as its metabolic stability and membrane permeability . Similarly, the thiazole moiety is a privileged structure in medicinal chemistry, often associated with diverse pharmacological activities . Researchers are exploring this and related compounds primarily as tools for inhibiting specific kinase targets, such as Cyclin-dependent kinases (CDKs), given that structurally similar 1H-pyrazole-3-carboxamide derivatives have demonstrated potent inhibitory activity in these areas . This compound is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-propoxy-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-2-8-23-13-10-21(12-5-3-11(17)4-6-12)20-14(13)15(22)19-16-18-7-9-24-16/h3-7,9-10H,2,8H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVXSVUXRPYGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=NC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl bromide and a suitable base.

    Attachment of the Propoxy Group: The propoxy group can be attached through an etherification reaction using propyl bromide and a base such as potassium carbonate.

    Incorporation of the Thiazolyl Group: The thiazolyl group can be introduced by reacting the intermediate with thiazole-2-carboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or thiazolyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the effectiveness of thiazole and pyrazole derivatives in combating various cancer types. The compound's structure allows it to inhibit key enzymes involved in tumor growth and metastasis:

  • Inhibition of Kinases : Research indicates that compounds similar to 1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide can inhibit multi-target tyrosine kinases, which are pivotal in cancer cell signaling pathways. For instance, a related thiazolidinone derivative demonstrated potent inhibition against c-Met and Src kinases, with IC50 values around 0.021 µmol/L .

Antiviral Properties

The compound has also been investigated for its antiviral potential. It has shown promise in preventing or treating infections caused by various viruses:

  • Filovirus Inhibition : A patent outlines the use of similar compounds for preventing viral infections, specifically targeting filoviruses. The mechanism involves disrupting viral replication processes, thereby reducing viral load .

Case Study 1: Anticancer Efficacy

In a study conducted by Qi et al., a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer properties. Among these, a compound structurally related to this compound showed significant cytotoxicity against lung carcinoma cell lines (A549), with an IC50 value of 0.041 µM .

CompoundTargetIC50 (µM)Cell Line
Compound 6c-Met0.021A549
Compound 7PIM Kinase2.2MV4-11, K562

Case Study 2: Antiviral Activity

A study published in a patent application demonstrated the efficacy of related compounds in inhibiting viral replication in vitro. These compounds were tested against various strains of filoviruses, showing significant reductions in viral titers .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Spectral Data Comparison
Compound IR (cm⁻¹) ESI-MS ([M+H]⁺)
Target Compound Not reported Not reported
Z899051432 3443, 3114, 2926, 1625, 1523, 1509 331.2
Table 2: Substituent Impact on Properties
Substituent Effect on Properties
4-Fluorophenyl Enhances metabolic stability and lipophilicity
Propoxy Increases molecular flexibility and LogP compared to methoxy or ethoxy groups
Thiazol-2-yl Provides hydrogen-bonding sites; may improve target affinity vs. methyl-thiazole

Biological Activity

1-(4-Fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is part of a larger class of pyrazole derivatives, which have been extensively studied for their diverse biological effects.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Chemical Formula : C15_{15}H15_{15}F1_{1}N4_{4}O2_{2}S
  • Molecular Weight : 320.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the thiazole and pyrazole moieties suggests potential interactions with kinases and other signaling molecules.

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating oxidative stress pathways and inhibiting critical signaling cascades such as Notch-AKT .

Anti-inflammatory Effects

Compounds within the pyrazole class have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. For instance, a related study reported that certain pyrazole derivatives inhibited these cytokines effectively at low concentrations, suggesting a therapeutic potential for inflammatory diseases .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to disease states. For example, some pyrazole derivatives have shown potent inhibition of acetylcholinesterase (AChE), which is crucial for neurodegenerative disorders . This suggests that this compound may possess similar enzyme-inhibitory properties.

Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a series of pyrazole derivatives, including those with similar structural features to our compound. It was found that these compounds significantly inhibited cell proliferation in various cancer cell lines, leading to G2/M phase arrest and apoptosis .

Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory properties of related pyrazole compounds. The results indicated a marked reduction in inflammation markers in animal models treated with these compounds, demonstrating their potential for therapeutic use in conditions like arthritis .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound AAnticancer0.26
Compound BAnti-inflammatory10
Compound CAChE Inhibition0.066
Compound DCytotoxic<0.5

Q & A

Q. How is 1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide typically synthesized?

The synthesis involves a multi-step process:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or acrylates under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2 : Introduction of the 4-propoxy group through nucleophilic substitution using propyl bromide and a base like K₂CO₃ in DMF .
  • Step 3 : Carboxamide coupling with thiazol-2-amine via carbodiimide-mediated activation (e.g., EDCI/HOBt in DCM) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water) ensures >95% purity .

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; thiazole C=N at ~160 ppm) .
  • FTIR : Identify carbonyl (C=O stretch at ~1670 cm⁻¹) and NH bands (3300–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
  • Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .

Q. How does the propoxy substituent influence the compound’s solubility?

  • LogP Calculation : Propoxy increases lipophilicity (predicted logP ~3.2 via ChemAxon), reducing aqueous solubility.
  • Experimental Solubility : Test in PBS (pH 7.4) and DMSO. Typically, solubility is <0.1 mg/mL in PBS, requiring DMSO stock solutions for biological assays .

Advanced Research Questions

Q. What strategies optimize the yield of the carboxamide group during synthesis?

  • Coupling Reagents : Use HATU or DCC over EDCI for sterically hindered amines (yield improves from 50% to 75%) .
  • Solvent Optimization : Replace DCM with DMF to enhance reagent solubility and reaction homogeneity .
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
  • Standardize Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and DMSO concentrations (<0.1%) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies .

Q. What methods determine binding affinity to target proteins?

  • Surface Plasmon Resonance (SPR) : Measure real-time kinetics (ka/kd) using immobilized protein .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography : Resolve binding modes (e.g., fluorophenyl-thiazole interactions with kinase active sites) .

Q. How does the 4-fluorophenyl group impact metabolic stability?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Fluorination typically reduces CYP450-mediated oxidation .
  • Metabolite ID : Use high-resolution MS/MS to detect hydroxylated or defluorinated products .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Molecular Docking : AutoDock Vina to predict binding poses against target proteins (e.g., kinases) .
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess complex stability and key residue interactions .
  • QSAR Modeling : Build regression models using descriptors like polar surface area and H-bond donors .

Q. How can environmental stability be analyzed for this compound?

  • Hydrolysis Studies : Expose to pH 3–9 buffers and quantify degradation via HPLC. Propoxy groups may enhance stability at neutral pH .
  • Photodegradation : Use UV-Vis irradiation (λ = 254 nm) and identify byproducts (e.g., defluorination) with GC-MS .

Q. How should conflicting crystallography data be addressed?

  • Re-determination : Collect high-resolution data (≤1.0 Å) with synchrotron radiation .
  • Polymorphism Screening : Test crystallization in multiple solvents (e.g., MeOH, EtOAc) .
  • DFT Calculations : Compare experimental vs. theoretical bond lengths/angles to validate structures .

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